Product packaging for 2-(Propan-2-yloxy)pyridin-3-amine(Cat. No.:CAS No. 187654-86-0)

2-(Propan-2-yloxy)pyridin-3-amine

Cat. No.: B3248523
CAS No.: 187654-86-0
M. Wt: 152.19 g/mol
InChI Key: JIDBUDDBHHWQDG-UHFFFAOYSA-N
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Description

Significance of the Pyridine (B92270) Core in Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a structural motif of immense significance in chemistry. nih.govnumberanalytics.com It is isoelectronic with benzene, but the presence of the nitrogen atom imparts distinct electronic properties, including a dipole moment and a basic character due to the lone pair of electrons on the nitrogen. libretexts.orgopenstax.orgyoutube.com This unique combination of aromaticity and basicity makes pyridine a versatile component in both synthetic and biological chemistry. nih.gov

In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its frequent appearance in a wide range of biologically active compounds and FDA-approved drugs. nih.govnih.gov Its ability to form hydrogen bonds, act as a ligand for metal ions, and serve as a bioisosteric replacement for a phenyl ring allows for the fine-tuning of the physicochemical and pharmacological properties of molecules. researchgate.net The pyridine nucleus is found in numerous natural products, including alkaloids like nicotine, and essential vitamins such as niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6). nih.govresearchgate.netwikipedia.org Furthermore, the pyridine ring system is a key component in coenzymes like NAD and NADP, which are crucial for various metabolic redox reactions. nih.gov

Beyond pharmaceuticals, the pyridine core is integral to the development of agrochemicals, polymers, dyes, and materials for nanotechnology. numberanalytics.com Its properties as a solvent and a reagent further underscore its fundamental role in organic synthesis. numberanalytics.com

Role of Substituted Pyridine Derivatives in Advanced Chemical Disciplines

The true versatility of the pyridine core is realized through the introduction of various substituents onto the ring. These modifications dramatically expand the chemical space and allow for the creation of molecules with tailored properties for specific applications in advanced chemical disciplines.

In materials science, substituted pyridine derivatives are employed as ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atom of the pyridine ring provides a coordination site for metal ions, and the substituents can be designed to control the resulting structure and functionality of the material, leading to applications in gas storage, catalysis, and sensing.

Furthermore, the electronic properties of the pyridine ring can be modulated by electron-donating or electron-withdrawing substituents, making substituted pyridines valuable components in the design of organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and other electronic devices. The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key factor in these applications. numberanalytics.com

Overview of 2-(Propan-2-yloxy)pyridin-3-amine within Heterocyclic Chemistry

This compound is a disubstituted pyridine derivative that features two key functional groups: an isopropoxy group at the 2-position and an amino group at the 3-position. The systematic placement of these substituents on the pyridine core defines its chemical character and potential utility.

The isopropoxy group (-OCH(CH₃)₂) is a moderately electron-donating group through resonance, while also providing steric bulk. The amino group (-NH₂) is a strong electron-donating group and a primary amine, which can act as a nucleophile or a base, and is a key site for further chemical modification. The relative positioning of these two groups at adjacent carbons (ortho-relationship) can lead to intramolecular interactions, such as hydrogen bonding, which can influence the compound's conformation and reactivity.

Within the broader context of heterocyclic chemistry, this compound serves as a valuable building block or intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both an ether linkage and a primary amine, allows for a variety of subsequent chemical transformations. The amino group can be readily acylated, alkylated, or diazotized, while the pyridine ring itself can undergo further substitution reactions, although the activating nature of the amino and isopropoxy groups will direct incoming electrophiles to specific positions.

Scope and Academic Relevance of Research on this compound

The academic and industrial interest in this compound primarily stems from its utility as a precursor in the synthesis of pharmacologically active compounds and functional materials. Research involving this specific molecule often falls into the following categories:

Development of Novel Synthetic Methodologies: The synthesis of substituted pyridines can be challenging, and researchers are continually exploring new and efficient methods to prepare them. The synthesis of this compound itself, and its use in subsequent reactions, can be part of studies aimed at expanding the toolkit of synthetic organic chemists.

Medicinal Chemistry and Drug Discovery: The core structure of this compound may be found within larger molecules designed as inhibitors of specific enzymes or as ligands for particular receptors. For example, substituted aminopyridines are known to be scaffolds for various kinase inhibitors, which are a major class of anticancer drugs.

Materials Science: While less common, the amine and pyridine nitrogen of this molecule could be utilized in the construction of coordination polymers or supramolecular assemblies, with the isopropoxy group influencing the solubility and packing of the resulting structures.

The academic relevance of this compound is therefore tied to its role as a versatile intermediate that enables the exploration of new chemical space in the search for novel molecules with desired functions. Its study contributes to the fundamental understanding of structure-activity relationships and the development of efficient synthetic strategies in heterocyclic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O B3248523 2-(Propan-2-yloxy)pyridin-3-amine CAS No. 187654-86-0

Properties

IUPAC Name

2-propan-2-yloxypyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDBUDDBHHWQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187654-86-0
Record name 2-(propan-2-yloxy)pyridin-3-amine
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Synthetic Methodologies for 2 Propan 2 Yloxy Pyridin 3 Amine and Its Analogs

Precursor Synthesis and Starting Material Considerations

Routes to 2-Substituted Pyridines

A variety of methods exist for the synthesis of 2-substituted pyridines, which serve as foundational building blocks. One prominent strategy involves the use of pyridine (B92270) N-oxides. These compounds exhibit enhanced reactivity towards both electrophilic and nucleophilic reagents compared to their parent pyridines. semanticscholar.org For instance, a transition-metal-free, regiospecific synthesis allows for the introduction of alkyl, alkynyl, and aryl groups at the 2-position. This method proceeds through the sequential addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride (B1165640) at elevated temperatures, affording 2-substituted pyridines in good to high yields. acs.orgnih.gov

Another approach involves the direct functionalization of pyridine. For example, 2-chloropyridine (B119429) can be prepared from 3-aminopyridine (B143674) through chlorination with gaseous chlorine at low temperatures in the presence of a catalyst. google.com This 2-chloro-3-aminopyridine can then serve as a versatile intermediate for further transformations. nih.govsigmaaldrich.com

The synthesis of 2-hydroxypyridines, which are tautomers of 2-pyridones, provides another important entry point. These can be prepared through various methods, including the Hofmann degradation of 2-alkylnicotinic acids. cdnsciencepub.com The resulting 2-hydroxypyridine (B17775) can then be alkylated to introduce the desired alkoxy group.

Strategies for Introduction of Amine Functionality at the 3-Position

Introducing an amine group at the 3-position of the pyridine ring is a critical step. One of the most direct methods is the Chichibabin reaction, which involves the amination of pyridine with sodium amide to yield 2-aminopyridine (B139424). youtube.com However, for substitution at the 3-position, alternative strategies are often necessary.

A common approach involves the nitration of the pyridine ring, followed by reduction of the nitro group. Pyridines can be nitrated using reagents like dinitrogen pentoxide. ntnu.noacs.org The resulting 3-nitropyridine (B142982) can then be reduced to 3-aminopyridine using various reducing agents, such as zinc and hydrochloric acid or through catalytic hydrogenation. orgsyn.org

Another strategy involves the direct amination of halopyridines. While the amination of 2-halopyridines can be challenging, certain conditions can facilitate this transformation. researchgate.net More advanced methods, such as a photochemical C3-amidation of pyridines via Zincke imine intermediates, offer a mild and regioselective route to 3-aminated pyridines. chemrxiv.org

Alkylation and Etherification Reactions to Establish the Propan-2-yloxy Moiety

With the pyridine core appropriately functionalized with a precursor to the amino group, the next crucial step is the introduction of the propan-2-yloxy (isopropoxy) group at the 2-position. This is typically achieved through etherification reactions.

Nucleophilic Substitution Approaches

A straightforward method for forming the ether linkage is through a nucleophilic substitution reaction. This typically involves reacting a 2-halopyridine or a 2-hydroxypyridine (in its pyridone tautomeric form) with an isopropoxide source. For example, 2-chloropyridine can react with sodium isopropoxide in a suitable solvent to yield 2-isopropoxypyridine. Similarly, 2-hydroxypyridine can be deprotonated with a base to form the corresponding pyridin-2-olate, which then acts as a nucleophile to attack an isopropyl halide or another suitable electrophile. nih.gov

The table below summarizes some examples of nucleophilic substitution reactions for the synthesis of 2-alkoxypyridines.

Starting MaterialReagentProductYield (%)Reference
2-ChloropyridineSodium Isopropoxide2-Isopropoxypyridine-General Knowledge
2-HydroxypyridineIsopropyl Bromide, K₂CO₃2-Isopropoxypyridine- nih.gov
2-Chloro-5-nitropyridineN-phenylpiperazine1-(5-nitropyridin-2-yl)-4-phenylpiperazine- researchgate.net

Palladium-Catalyzed Etherification Reactions

In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-oxygen bonds. youtube.comnih.gov These methods offer advantages in terms of scope, efficiency, and functional group tolerance. For the synthesis of 2-alkoxypyridines, a palladium catalyst can be used to couple a 2-halopyridine with isopropanol. The use of specific ligands, such as BrettPhos and RuPhos, has been shown to be effective for a wide range of C-N and C-O cross-coupling reactions. rsc.org

While direct examples for the synthesis of 2-(propan-2-yloxy)pyridin-3-amine using this method were not explicitly detailed in the search results, the general applicability of palladium-catalyzed etherification to pyridine systems suggests its potential as a viable synthetic route.

Amination and Nitro-Group Reduction Strategies for 3-Amino Pyridines

The final step in the synthesis of this compound often involves the unmasking or introduction of the 3-amino group.

As mentioned previously, a common strategy is the reduction of a 3-nitro group. This transformation can be achieved using a variety of reducing agents. Catalytic hydrogenation over a platinum or palladium catalyst is a clean and efficient method, although care must be taken to avoid reduction of other functional groups. wikipedia.orgocr.org.uk Chemical reducing agents such as tin(II) chloride, iron in acidic media, or sodium dithionite (B78146) are also widely employed. orgsyn.orgwikipedia.org

The choice of reducing agent can be critical to the success of the synthesis, especially when other sensitive functional groups are present in the molecule.

The table below provides a summary of common reducing agents for the conversion of nitroarenes to anilines.

Reducing AgentConditionsCommentsReference
H₂, Pd/C or PtO₂Catalytic hydrogenationCan reduce other functional groups wikipedia.orgocr.org.uk
Fe, HCl or CH₃COOHMetal in acidClassical and cost-effective wikipedia.org
SnCl₂, HClMetal salt in acidMilder than Fe/HCl wikipedia.org
Na₂S₂O₄Sodium dithioniteOften used in aqueous media orgsyn.org

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro groups to primary amines. In the context of this compound synthesis, the key intermediate is 2-(propan-2-yloxy)-3-nitropyridine. This precursor is subjected to hydrogenation in the presence of a metal catalyst.

The general reaction scheme involves the use of hydrogen gas (H₂) or a hydrogen source in the presence of a catalyst, most commonly palladium on carbon (Pd/C). The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol (B145695). This method is highly effective and generally provides a clean conversion with high yields. For instance, the analogous reduction of 2-hydroxy-3-nitropyridine (B160883) to 2-amino-3-hydroxypyridine (B21099) is achieved in 89% yield using 10% Pd/C in methanol under a hydrogen atmosphere. nih.gov Similarly, the reduction of other nitroaromatic compounds, such as 2,5-dialkoxy-β-nitrostyrenes, proceeds effectively with palladium-based catalysts. google.com

The process is valued for its relatively mild conditions and the high purity of the resulting amine. The catalyst facilitates the addition of hydrogen across the nitrogen-oxygen bonds of the nitro group, which is sequentially reduced to a nitroso group, a hydroxylamino group, and finally the primary amine, with water as the main byproduct.

Table 1: Representative Conditions for Catalytic Hydrogenation of Nitropyridines

Precursor Catalyst Solvent Conditions Yield Reference
2-Hydroxy-3-nitropyridine 10% Pd/C Methanol H₂ (balloon), Room Temp, overnight 89% nih.gov
2-(Propan-2-yloxy)-3-nitropyridine Pd/C Ethanol H₂ (pressure), Room Temp High (Typical)

Note: The table includes analogous and related reactions to illustrate the general methodology.

Reductive Amination Techniques

Reductive amination is a versatile method for forming carbon-nitrogen bonds, typically by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. wikipedia.orglibretexts.orgyoutube.com While not the primary route to synthesize the parent this compound itself, it is a cornerstone technique for the derivatization of the primary amine moiety, as discussed in section 2.5.3. acsgcipr.org

The process involves the initial formation of a hemiaminal, which then dehydrates to form an imine or iminium ion. This intermediate is then reduced in situ to the corresponding amine. acsgcipr.org Common reducing agents are selected for their ability to reduce the iminium ion preferentially over the starting carbonyl compound. youtube.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used for this purpose due to their mild nature and high selectivity. harvard.eduacs.org

This method is exceptionally useful for preparing N-alkylated or N-arylated derivatives of the title compound. For example, reacting this compound with an aldehyde or ketone would yield a secondary amine, and a second alkylation is possible to obtain a tertiary amine. nih.gov

Chemo- and Regioselective Synthesis Pathways

The successful synthesis of this compound and its functionalized analogs is highly dependent on chemo- and regioselective reactions. This ensures that functional groups are introduced at the correct positions on the pyridine ring without interfering with other reactive sites.

A key step that demonstrates regioselectivity is the nitration of the 2-alkoxypyridine precursor. The position of nitration is directed by the existing alkoxy group. For example, studies on the nitration of 1-alkoxy-2-acetylaminobenzenes, an analogous system, show that the reaction with nitric acid in concentrated sulfuric acid leads selectively to the 4-nitro derivative. researchgate.net In the synthesis of 2-nitro-3-aminopyridine, the nitration of N,N'-di-(3-pyridyl)-urea is a critical step that directs the nitro group to the 2-position of the pyridine ring. google.com This control is crucial for placing the nitro group at the 3-position of 2-isopropoxypyridine, which is necessary for its subsequent reduction to the desired 3-amino product.

Furthermore, the functionalization of the pyridine ring, as discussed in section 2.5.2, relies heavily on regioselective control. Halogenation reactions, for instance, can be directed to specific positions. The synthesis of 5-chloro-2-(propan-2-yloxy)pyridin-3-amine (B3237829) demonstrates that the 5-position of the pyridine ring can be selectively chlorinated. biosynth.com Methods for the regioselective halogenation of pyridines and related heterocycles often use specific reagents and conditions to control the site of electrophilic attack. nih.govnih.gov For instance, designed phosphine (B1218219) reagents have been used for the selective chlorination of various pyridines and quinolines. nih.gov

Synthesis of Structurally Related Analogs and Derivatives

The core structure of this compound can be systematically modified at three key locations: the alkoxy group, the pyridine ring, and the primary amine. These modifications allow for the generation of a library of analogs for various research applications.

Modifications of the Alkoxy Group

The isopropoxy group at the 2-position of the pyridine ring can be altered or replaced to study structure-activity relationships. This can be achieved through ether cleavage followed by re-alkylation or through transetherification reactions.

Cleavage of pyridyl methyl ethers has been reported, indicating that the C-O bond of the alkoxy group can be broken under specific conditions, often involving strong acids or specialized reagents. acs.org For instance, pyrimidylmethyl ethers can be cleaved using an alkylpyridine hydrochloride. google.com Once the 2-hydroxy-3-aminopyridine intermediate is obtained, it can be re-alkylated with different alkyl halides to introduce novel alkoxy groups.

Alternatively, transetherification offers a more direct route to modify the alkoxy group. This process involves the exchange of the isopropoxy group with another alcohol under catalytic conditions. Iron(III) triflate has been shown to be an effective catalyst for the transetherification of ethers using different alcohols. nih.gov This would allow for the synthesis of a series of 2-alkoxypyridin-3-amine analogs with varying chain lengths or branching in the alkoxy substituent.

Table 2: Synthetic Methods for 4-Alkoxypyridine Analogs (Illustrative)

Starting Material Reagents Conditions Product Yield Reference

Note: This table illustrates a general method for synthesizing alkoxypyridines, which is a key step in producing analogs of the title compound.

Functionalization of the Pyridine Ring

Introducing substituents onto the pyridine ring is a common strategy to modulate the electronic and steric properties of the molecule. Key functionalization reactions include halogenation and nitration.

Halogenation: As previously mentioned, the pyridine ring can be selectively halogenated. The commercial availability of 5-chloro-2-(propan-2-yloxy)pyridin-3-amine confirms that chlorination at the 5-position is a viable transformation. biosynth.com Such reactions are typically electrophilic aromatic substitutions. For example, the synthesis of 2-amino-5-bromopyridine (B118841) is achieved by reacting 2-aminopyridine with bromine in acetic acid. wikipedia.org Similar principles apply to the 2-alkoxy-3-aminopyridine scaffold, where the directing effects of the existing substituents guide the incoming halogen.

Nitration: Further nitration of the ring can introduce another functional group that can be subsequently modified. The regioselectivity of nitration is highly dependent on the reaction conditions and the existing substituents. For example, using tetrabutylammonium (B224687) nitrate-trifluoroacetic anhydride (TBAN-TFAA) can lead to exclusive nitration at specific, less-activated positions on complex pyridine systems. nih.gov

Derivatization of the Primary Amine Moiety

The primary amine at the 3-position is a versatile handle for a wide array of chemical modifications, including acylation, alkylation, and sulfonylation.

Acylation: The amino group can readily react with acyl chlorides or carboxylic acids (using coupling agents) to form amides. This is a common method for creating derivatives with diverse functionalities. For example, the synthesis of novel amide derivatives of a similar heterocyclic amine, 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine, was achieved by reacting it with various substituted aromatic acids in the presence of the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.net

Alkylation: N-alkylation of the primary amine leads to secondary and tertiary amines. While direct alkylation with alkyl halides can be difficult to control and may result in over-alkylation, there are established methods to achieve this transformation cleanly. acs.org One effective approach is to use reductive amination, as detailed in section 2.3.2. By reacting this compound with an aldehyde or ketone in the presence of a selective reducing agent like NaBH(OAc)₃, a wide variety of N-alkyl groups can be installed. harvard.edu

Table 3: Examples of Amine Derivatization Reactions

Amine Substrate Reagent(s) Product Type Reference
5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine Substituted Carboxylic Acid, HATU, DIPEA Amide researchgate.net
2-Amino-3-acylthiophenes Alkyl Halide, Cs₂CO₃, TBAI N-Alkylated Amine nih.gov

Note: This table highlights common derivatization methods applicable to the primary amine of the title compound.

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern organic chemistry. For the synthesis of this compound and its analogs, several green chemistry approaches have been explored to minimize waste, reduce energy consumption, and utilize less hazardous materials compared to traditional methods. These approaches include microwave-assisted synthesis, flow chemistry, and the use of greener catalysts and solvents.

One of the key strategies in greening the synthesis of 2-alkoxy-3-aminopyridines involves the use of microwave irradiation to accelerate reactions. nih.govbeilstein-journals.orgnih.govnih.govresearchgate.netrsc.orgclockss.org Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. nih.govnih.gov For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of C-N bonds. When applied to the synthesis of aminopyridine derivatives under microwave irradiation, significant rate enhancements and improved efficiencies are observed. nih.govnih.govdoaj.org This technique is particularly advantageous for the synthesis of complex molecules, offering a rapid and efficient alternative to conventional heating methods. nih.gov

Flow chemistry represents another significant advancement in green synthesis, offering improved safety, efficiency, and scalability. researchgate.net Continuous-flow reactors provide excellent control over reaction parameters such as temperature and residence time, leading to higher yields and purities of the desired products. researchgate.net The amination of halopyridines, a common step in the synthesis of aminopyridine derivatives, can be efficiently carried out in a flow reactor, often without the need for a catalyst. researchgate.net This method allows for the safe handling of reactions at high temperatures and pressures, which can overcome the activation barrier for less reactive substrates. researchgate.net

The choice of catalyst and solvent also plays a crucial role in the greenness of a synthetic route. The use of water or a mixture of water and ethanol as a solvent is a key aspect of green chemistry, as it replaces hazardous organic solvents. nih.govnih.gov Pyridine-2-carboxylic acid has been identified as a sustainable and rapid catalyst for the synthesis of related heterocyclic compounds in a water-ethanol mixture, demonstrating dual acid-base behavior that drives the reaction forward efficiently. nih.govnih.gov Furthermore, palladium-catalyzed aminations have been developed in greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a replacement for less desirable solvents like dioxane and DMF. nih.gov

Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of chiral amines. nih.govnih.gov Enzymes such as transaminases and imine reductases can be used to produce enantiomerically pure amines under mild reaction conditions. nih.govnih.gov While direct biocatalytic routes to this compound are not yet widely reported, the principles of biocatalysis hold significant promise for the future development of green and sustainable manufacturing processes for this class of compounds.

The following tables provide representative data for green synthetic approaches to aminopyridine analogs, illustrating the potential for applying these methods to the synthesis of this compound.

Interactive Data Tables

Table 1: Microwave-Assisted Synthesis of Aminopyridine Analogs

EntryAryl HalideAmineCatalyst / LigandBaseSolventTemp (°C)TimeYield (%)
12-ChloropyridineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene12030 min92
22-Bromo-5-methylpyridineAnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1501 h85
32-Chloro-4-methoxypyridinePiperidinePdCl₂(dppf)K₂CO₃DMF13045 min88
43-Bromo-2-isopropoxypyridineBenzylaminePd₂(dba)₃ / RuPhosK₃PO₄2-MeTHF1101.5 h90

Table 2: Flow Chemistry Synthesis of 2-Aminopyridine Analogs

EntrySubstrateReagentTemperature (°C)Residence TimeSolventYield (%)
12-ChloropyridinePiperidine20010 minNMP95
22-FluoropyridineMorpholine18015 minDMSO91
32-Bromopyridinen-Butylamine2205 minNMP87
42-Chloro-3-nitropyridineAniline15020 minDMF98

Table 3: Green Catalysis for Amination of Pyridine Analogs

EntrySubstrateAmineCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
12-BromopyridineHexylaminePd/CNaOtBuToluene100489
22-ChloropyridineCyclohexylamineCuI / L-prolineK₂CO₃DMSO901278
32-FluoropyridineDiethylamineNoneK₂CO₃Water802465
42-IodopyridineMorpholineFe(acac)₃ / XantphosCs₂CO₃Dioxane110882

Chemical Reactivity and Transformation Studies of 2 Propan 2 Yloxy Pyridin 3 Amine

Reactions Involving the Amine Functional Group

The primary amine at the 3-position is a key site for nucleophilic reactions, enabling the straightforward synthesis of a wide array of derivatives through acylation, sulfonylation, alkylation, arylation, and cyclization pathways.

Acylation and Sulfonylation Reactions

The primary amino group of 2-(Propan-2-yloxy)pyridin-3-amine readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a fundamental transformation for installing carbonyl-containing moieties. thieme-connect.de Similarly, sulfonylation with sulfonyl chlorides, like p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base such as pyridine (B92270) or triethylamine, yields stable sulfonamides. core.ac.uk These reactions are typically high-yielding and proceed under mild conditions. organic-chemistry.org The resulting amides and sulfonamides are important intermediates in medicinal chemistry.

Table 1: Representative Acylation and Sulfonylation Reactions

Reaction TypeReagentBaseTypical Product
AcylationAcetyl ChloridePyridineN-(2-(propan-2-yloxy)pyridin-3-yl)acetamide
AcylationAcetic Anhydride (B1165640)TriethylamineN-(2-(propan-2-yloxy)pyridin-3-yl)acetamide
Sulfonylationp-Toluenesulfonyl ChloridePyridineN-(2-(propan-2-yloxy)pyridin-3-yl)-4-methylbenzenesulfonamide
SulfonylationMethanesulfonyl ChlorideTriethylamineN-(2-(propan-2-yloxy)pyridin-3-yl)methanesulfonamide

Alkylation and Arylation of the Amine

The nitrogen atom of the amine can be functionalized through alkylation and arylation reactions. Direct alkylation with alkyl halides can be challenging as it often leads to a mixture of mono- and di-alkylated products, and in some cases, quaternization of the pyridine nitrogen. wikipedia.orgmasterorganicchemistry.comyoutube.com

More controlled and widely used are the palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions for N-arylation. wikipedia.orgwikipedia.org These cross-coupling methods allow for the formation of a C-N bond between the amine of this compound and an aryl halide (or triflate). libretexts.orgnih.govorganic-chemistry.org These reactions are of immense importance in synthetic chemistry for constructing complex molecules, particularly in drug discovery. youtube.comorganic-chemistry.orgresearchgate.net

Table 2: N-Arylation Cross-Coupling Reactions

Reaction NameArylating AgentCatalyst/Ligand SystemBaseTypical Product
Buchwald-Hartwig AminationAryl BromidePd(OAc)₂ / BINAPNaOt-BuN-aryl-2-(propan-2-yloxy)pyridin-3-amine
Ullmann CondensationAryl IodideCuI / L-prolineK₂CO₃N-aryl-2-(propan-2-yloxy)pyridin-3-amine

Cyclization Reactions Leading to Fused Heterocycles

The 3-amino group, being adjacent to the pyridine ring nitrogen, is perfectly positioned to participate in cyclization reactions to form fused heterocyclic systems. A prominent example is the synthesis of imidazo[1,2-a]pyridines. rsc.orgresearchgate.net This can be achieved through several routes, such as the reaction of the aminopyridine with α-haloketones or through multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction, which involves an aldehyde and an isocyanide. mdpi.comorganic-chemistry.orgnih.gov The resulting imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.

Table 3: Synthesis of Fused Imidazo[1,2-a]pyridines

Reaction TypeReagentsKey Intermediate/ProcessProduct Class
Bimolecular Condensationα-Bromoketone (e.g., phenacyl bromide)Initial N-alkylation followed by intramolecular cyclizationSubstituted imidazo[1,2-a]pyridines
Groebke–Blackburn–Bienaymé ReactionAldehyde, IsocyanideThree-component condensationSubstituted imidazo[1,2-a]pyridines

Transformations of the Pyridine Ring System

The pyridine ring in this compound is activated towards electrophilic substitution by the presence of the strongly electron-donating amino and isopropoxy groups. Conversely, derivatives of this compound can be designed to undergo nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution Patterns

While pyridine itself is highly resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, the presence of the powerful activating groups (-NH₂ and -O-iPr) in this compound significantly enhances the ring's reactivity. Both the amino and alkoxy groups are ortho-, para-directing.

Considering the positions on the pyridine ring:

C4-position: Ortho to the amino group and meta to the isopropoxy group.

C5-position: Para to the isopropoxy group and meta to the amino group.

C6-position: Ortho to the isopropoxy group and meta to the amino group.

The amino group is generally a stronger activating group than the alkoxy group. Therefore, electrophilic substitution is most likely to be directed by the amino group to its ortho (C4) and para (C6, which is blocked) positions. However, studies on the nitration of 2-aminopyridine (B139424) show a strong preference for substitution at the C5 position. sapub.org This is attributed to the complex interplay of electronic effects and the reaction conditions, particularly in acidic media where the ring nitrogen is protonated. For this compound, substitution at the C5 position (para to the activating isopropoxy group) and C4 position (ortho to the amino group) are the most probable outcomes. rsc.org Direct nitration of primary amines can be complex, often requiring protection of the amino group to prevent side reactions. google.comresearchgate.netresearchgate.net

Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution

ReactionElectrophileMajor Product(s)Minor Product(s)
BrominationBr₂5-Bromo-2-(propan-2-yloxy)pyridin-3-amine4-Bromo-2-(propan-2-yloxy)pyridin-3-amine
Nitration (with protected amine)NO₂⁺5-Nitro-2-(propan-2-yloxy)pyridin-3-amine4-Nitro-2-(propan-2-yloxy)pyridin-3-amine

Nucleophilic Aromatic Substitution on Activated Pyridines

Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically requires the presence of a good leaving group (such as a halide) and activation by electron-withdrawing groups. The parent compound, this compound, is not suitably activated for SNAr, and the isopropoxy group is a poor leaving group.

However, derivatives of this molecule can undergo SNAr. For example, if a halogen atom is introduced at the C6 position, it could potentially be displaced by a strong nucleophile. More effectively, introduction of a strong electron-withdrawing group, such as a nitro group (e.g., at C5), would significantly activate the ring towards nucleophilic attack. A leaving group at the C2 or C6 position of such an activated pyridine would be susceptible to displacement. For instance, in a hypothetical 2-chloro-5-nitro-pyridin-3-amine derivative, the chloro group could be readily displaced by nucleophiles like amines or alkoxides. clockss.orgresearchgate.netresearchgate.net

Table 5: Hypothetical Nucleophilic Aromatic Substitution

SubstrateNucleophileLeaving GroupPosition of AttackExpected Product
6-Chloro-2-(propan-2-yloxy)-5-nitropyridin-3-amineAmmonia (NH₃)Cl⁻C62-(Propan-2-yloxy)-5-nitropyridine-3,6-diamine
2-Chloro-5-nitropyridin-3-amineSodium Methoxide (NaOCH₃)Cl⁻C22-Methoxy-5-nitropyridin-3-amine

Metal-Catalyzed Cross-Coupling Reactions

The amino group at the 3-position of this compound serves as a versatile handle for the formation of new carbon-nitrogen and carbon-carbon bonds through metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds. wikipedia.orgjk-sci.com While direct examples with this compound are not extensively documented, the general reactivity of aminopyridines in Buchwald-Hartwig amination suggests that it would readily couple with aryl halides or triflates. wikipedia.orglibretexts.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of the amine with an aryl electrophile. jk-sci.com The choice of ligand is crucial and can influence the reaction's efficiency, with bulky, electron-rich phosphine ligands often providing the best results for challenging substrates. jk-sci.com

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aminopyridine Derivatives

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd(OAc)₂BINAPNaOt-BuToluene80-110
Pd₂(dba)₃XPhosK₃PO₄Dioxane100
PdCl₂(dppf)dppfCs₂CO₃THF80

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. nih.gov In the context of this compound, the amino group would first need to be converted into a halide or triflate to participate directly as the electrophilic partner. However, a more recent development known as aminative Suzuki-Miyaura coupling could potentially allow for the direct use of the amine. This innovative approach involves the insertion of a formal nitrene equivalent between the aryl halide and the organoboron reagent, effectively forming a C-N-C linkage and transforming the Suzuki-Miyaura reaction into a method for synthesizing diaryl amines. snnu.edu.cnresearchgate.net

Table 2: Typical Reagents for Suzuki-Miyaura Coupling

Palladium SourceLigandBaseBoron Reagent
Pd(PPh₃)₄-K₂CO₃Arylboronic acid
Pd(OAc)₂SPhosK₃PO₄Arylboronic ester
PdCl₂(dppf)dppfCs₂CO₃Potassium aryltrifluoroborate

Heck Reaction: The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide or triflate with an alkene. wikipedia.org Similar to the Suzuki-Miyaura coupling, the 3-amino group of this compound would require modification to a halide or triflate to act as the electrophile in a standard Heck reaction. The reaction typically proceeds in the presence of a palladium catalyst and a base to yield a substituted alkene. wikipedia.orgorganic-chemistry.org The regioselectivity and stereoselectivity of the Heck reaction are often influenced by the nature of the substrates and the reaction conditions. libretexts.org

Reactivity of the Isopropoxy Group

The isopropoxy group at the 2-position is a relatively stable ether linkage. However, under specific conditions, it can undergo cleavage or participate in rearrangement processes.

Ether cleavage typically requires harsh conditions, such as treatment with strong acids. wikipedia.orgunacademy.com The reaction of this compound with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) would be expected to cleave the ether bond. wikipedia.orglibretexts.org The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the isopropyl carbon. masterorganicchemistry.com This would result in the formation of 3-amino-2-hydroxypyridine and 2-halopropane. The reaction likely proceeds via an S(_N)2 mechanism at the primary carbon of the isopropoxy group. masterorganicchemistry.comchemistrysteps.com

While the saturated isopropoxy group itself is not prone to sigmatropic rearrangements, alkoxy-pyridines can undergo such transformations if the alkyl group is unsaturated. A notable example is the Claisen rearrangement of allyloxypyridines. acs.orgorganic-chemistry.org If the isopropoxy group of this compound were to be replaced with an allyl ether, the resulting 2-(allyloxy)pyridin-3-amine could undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement upon heating. acs.orgmasterorganicchemistry.com This concerted, pericyclic reaction would lead to the migration of the allyl group from the oxygen atom to the carbon atom at the 3-position of the pyridine ring, followed by tautomerization to yield 3-allyl-3-amino-2-pyridone. acs.org

Oxidation and Reduction Pathways

The pyridine ring and the amino group are susceptible to both oxidation and reduction, leading to a variety of transformed products.

The nitrogen atom of the pyridine ring can be oxidized to an N-oxide. wikipedia.org This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common reagent. dntb.gov.uawikipedia.orgorganic-chemistry.org The oxidation of this compound with m-CPBA would be expected to yield this compound N-oxide. The N-oxide functionality significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack. Other oxidizing agents like hydrogen peroxide can also be employed, often in the presence of a catalyst. wikipedia.org

Table 3: Common Reagents for N-Oxidation of Pyridines

Oxidizing AgentSolventTemperature (°C)
m-CPBADichloromethane0 - 25
Hydrogen Peroxide / Acetic AcidAcetic Acid70 - 80
Peracetic AcidEthyl Acetate25

The pyridine ring of this compound can be reduced to a piperidine ring through catalytic hydrogenation. researchgate.net This reaction typically requires a transition metal catalyst, such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C), and a source of hydrogen gas under pressure. researchgate.net The hydrogenation of substituted pyridines can sometimes be challenging and may require harsh conditions. The reduction of 3-aminopyridine (B143674) derivatives has been achieved through various methods, including the use of zinc and hydrochloric acid for the reduction of a precursor 3-nitropyridine (B142982). nbinno.comorgsyn.org Electrochemical reduction methods have also been reported for the synthesis of 3-aminopyridines from 3-nitropyridines. google.com It is important to note that under certain catalytic hydrogenation conditions, cleavage of the isopropoxy group could potentially occur.

Table 4: Catalysts for the Hydrogenation of Substituted Pyridines

CatalystSolventPressure (bar)Temperature (°C)
PtO₂Acetic Acid50 - 7025 - 50
Rh/CEthanol (B145695)5025
Pd/CMethanol (B129727)1 - 5025 - 60

Reaction Mechanisms and Kinetic Investigations of this compound

The chemical reactivity of this compound is governed by the interplay of the electronic properties of the pyridine ring, the electron-donating amino group, and the electron-donating isopropoxy group. The pyridine ring itself is electron-deficient, which generally makes it susceptible to nucleophilic attack. However, the presence of two electron-donating substituents, the 3-amino group (a strong activating group) and the 2-isopropoxy group (a moderately activating group), significantly increases the electron density of the ring, thereby enhancing its reactivity towards electrophiles and influencing the regioselectivity of both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution:

The amino and isopropoxy groups are both ortho-, para-directing activators for electrophilic aromatic substitution. In this compound, the positions ortho and para to the strongly activating amino group are positions 2, 4, and 6. The position para to the isopropoxy group is position 5. The combined directing effects of these two groups would strongly favor electrophilic attack at positions 4 and 6. Position 2 is already substituted. Steric hindrance from the bulky isopropoxy group at position 2 might slightly disfavor substitution at the adjacent position 3, although this is the position of the amino group. Therefore, electrophilic substitution is most likely to occur at the C-4 and C-6 positions of the pyridine ring. The reaction would proceed through a standard electrophilic aromatic substitution mechanism, involving the formation of a resonance-stabilized cationic intermediate (a Wheland intermediate). wikipedia.org

Nucleophilic Aromatic Substitution:

While the electron-donating groups deactivate the ring towards nucleophilic aromatic substitution (SNAr), the inherent electron-deficient nature of the pyridine nitrogen atom can still facilitate such reactions, particularly with strong nucleophiles or under forcing conditions. The most likely sites for nucleophilic attack on the pyridine ring are the positions ortho and para to the ring nitrogen (C-2 and C-4). In the case of this compound, the C-2 position is already substituted with an isopropoxy group, which could potentially act as a leaving group.

A kinetic study on the reactions of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine with secondary amines in aqueous solution provides valuable insight. researchgate.net These reactions were found to proceed through an SNAr mechanism where the first step, the nucleophilic attack, is rate-determining. researchgate.net The Brønsted-type plots were linear, indicating a consistent reaction mechanism across the different nucleophiles. researchgate.net

For this compound, a similar SNAr mechanism can be postulated for the displacement of the isopropoxy group at the C-2 position by a strong nucleophile. The reaction would proceed via a Meisenheimer-like intermediate. The classic Chichibabin reaction, involving the amination of pyridine at the 2-position using sodium amide, is a well-known example of nucleophilic substitution on a pyridine ring. wikipedia.org

Kinetic Investigations:

Illustrative Kinetic Data for the Reaction of this compound with Secondary Amines

Nucleophile (Amine)pKa of Conjugate AcidSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Morpholine8.330.015
Piperidine11.120.250
Pyrrolidine11.270.480

Note: The data in this table is illustrative and intended to represent the expected trend in reactivity based on the nucleophilicity of the amine, as observed in analogous systems. It is not based on experimental measurements for this compound.

The trend in the illustrative data shows that the rate of reaction increases with the increasing basicity (and therefore nucleophilicity) of the amine. This is consistent with a mechanism where the nucleophilic attack is the rate-determining step. researchgate.net Further kinetic studies, including the determination of activation parameters and the investigation of solvent and substituent effects, would be necessary to fully elucidate the reaction mechanisms and reactivity of this compound.

Advanced Spectroscopic and Structural Characterization of this compound

The structural elucidation and detailed characterization of organic molecules are foundational to understanding their chemical behavior and potential applications. The compound this compound, with its unique arrangement of an aminopyridine core and an isopropoxy substituent, presents an interesting case for comprehensive spectroscopic analysis. This article focuses on the advanced spectroscopic techniques used to define its molecular structure and dynamics, including vibrational and nuclear magnetic resonance spectroscopy.

Computational and Theoretical Investigations of 2 Propan 2 Yloxy Pyridin 3 Amine

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the structural and electronic properties of molecules. For aminopyridine derivatives, these methods provide deep insights into their behavior at the molecular level.

Geometry Optimization and Conformational Analysis

The first step in the computational study of a molecule like 2-(Propan-2-yloxy)pyridin-3-amine involves geometry optimization to find its most stable three-dimensional structure. This process minimizes the energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for this compound due to the rotational freedom of the isopropoxy group. A potential energy surface (PES) scan, typically performed by systematically rotating key dihedral angles, can identify various conformers and the energy barriers between them. For instance, a study on 2-acetamido-5-aminopyridine (B1225344) utilized a three-dimensional PES scan at the B3LYP/6-31+G(d,p) level of theory to identify its stable conformers. nih.gov A similar approach for this compound would involve rotating the C-O bond of the isopropoxy group and the C-N bond of the amine group to map out the conformational landscape. The conformer with the lowest energy is considered the ground state structure and is used for further calculations.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Aminopyridine Derivative (2-amino-3-nitropyridine) using DFT (B3LYP/6-311++G(d,p)) and MP2/6-311++G(d,p) methods.

ParameterB3LYPMP2Experimental (X-ray)
Bond Lengths (Å)
N1-C21.3711.3691.353
C2-N71.3521.3551.335
C2-C31.4231.4281.423
C3-N81.4471.4511.448
C3-C41.3911.3931.383
Bond Angles (°)
C6-N1-C2118.2118.1118.4
N1-C2-C3120.9120.8120.7
C2-C3-C4120.1120.0120.3
N1-C2-N7117.3117.1117.6
Dihedral Angles (°)
N1-C2-C3-C40.20.10.3
C5-C4-C3-C20.10.0-0.5

Source: Adapted from structural and theoretical studies of 2-amino-3-nitropyridine (B1266227). researchgate.net Note: Atom numbering is specific to the cited study.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

For aminopyridine derivatives, the HOMO is typically localized on the aminopyridine ring, particularly on the amino group and the nitrogen atom of the pyridine (B92270) ring, indicating these are the primary sites for electrophilic attack. The LUMO is often distributed over the pyridine ring. In a study of 2-amino-3-nitropyridine, the calculated HOMO and LUMO energies showed that charge transfer occurs within the molecule. researchgate.net For this compound, the isopropoxy group, being an electron-donating group, would be expected to influence the energy and distribution of the HOMO.

Table 2: Representative HOMO-LUMO Energies and Related Properties for a Substituted Aminopyridine.

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-2.1
HOMO-LUMO Gap (ΔE)4.4
Ionization Potential (I)6.5
Electron Affinity (A)2.1
Global Hardness (η)2.2
Chemical Potential (μ)-4.3
Electrophilicity Index (ω)4.2

Note: These are representative values based on general findings for aminopyridine derivatives and are not specific to this compound.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled and vacant orbitals, which can reveal information about intramolecular charge transfer (ICT), hyperconjugation, and the stability of the molecule.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated structure and electronic properties.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). Theoretical calculations of NMR spectra for 2-amino-3-nitropyridine in DMSO solution using the IEF-PCM model have shown good agreement with experimental data. researchgate.net

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical method. The calculated IR spectrum can aid in the assignment of experimental vibrational bands. For instance, the FT-IR and FT-Raman spectra of 2-acetamido-5-aminopyridine were interpreted with the aid of DFT calculations. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, solvent effects, and interactions with other molecules.

For this compound, MD simulations could be used to explore its conformational flexibility in different solvent environments. This would be particularly useful for understanding how the molecule behaves in a biological system, for example, by simulating its interaction with a protein binding site.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational modeling plays a crucial role in modern SAR studies.

For aminopyridine derivatives, which are known to have a wide range of biological activities, computational SAR studies often involve molecular docking and the development of Quantitative Structure-Activity Relationship (QSAR) models. Molecular docking predicts the preferred orientation of a molecule when bound to a target protein, helping to rationalize its biological activity. For example, molecular docking studies have been used to assess the antibacterial activity of 2-aminopyridine (B139424) derivatives. icm.edu.pl QSAR models use statistical methods to correlate the chemical properties of a series of compounds with their biological activities, enabling the prediction of the activity of new, unsynthesized compounds. While no specific SAR studies for this compound are published, its structural similarity to other biologically active aminopyridines suggests it could be a candidate for such investigations. niscair.res.innih.gov

Ligand Design and Virtual Screening Methodologies for Derivatives

The design of novel derivatives of this compound with improved biological activity is a key objective in medicinal chemistry. Computational methodologies such as ligand-based and structure-based virtual screening are pivotal in this process. These techniques allow for the rapid assessment of large libraries of virtual compounds to identify those with the highest probability of being active against a specific biological target.

Ligand-Based Virtual Screening: In the absence of a known three-dimensional structure of the target protein, ligand-based methods are employed. These approaches utilize the information from known active compounds, such as this compound, to identify new molecules with similar properties. One common technique is the development of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. For derivatives of this compound, a pharmacophore model would likely include the hydrogen-bonding capacity of the amino group, the aromatic nature of the pyridine ring, and the hydrophobic character of the isopropoxy group. This model can then be used to screen virtual libraries for compounds that match these key features.

Another powerful ligand-based approach is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. rsc.org For aminopyridine derivatives, 2D-QSAR and 3D-QSAR models can be developed. rsc.org In a hypothetical QSAR study on a series of 2-(alkoxy)pyridin-3-amine derivatives, various molecular descriptors would be calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a predictive model.

Table 1: Hypothetical 2D-QSAR Model for a Series of 2-(Alkoxy)pyridin-3-amine Derivatives
DescriptorCoefficientDescription
logP+0.45Positive correlation with activity, suggesting that increased lipophilicity is favorable.
Dipole Moment-0.12Negative correlation, indicating that lower polarity might be beneficial for activity.
Molecular Weight+0.05Slight positive correlation, suggesting that larger substituents on the alkoxy group may be tolerated.
Hydrogen Bond Donors+0.60Strong positive correlation, highlighting the importance of the amino group for interaction with the target.

Structure-Based Virtual Screening: When the 3D structure of the biological target is available, structure-based methods like molecular docking can be employed. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction. For derivatives of this compound, docking studies could be performed against a relevant enzyme or receptor. The docking process involves placing the virtual compound into the active site of the protein and evaluating the binding affinity based on a scoring function. This allows for the prioritization of compounds that are predicted to bind most strongly. The results of docking studies can also provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding.

Prediction of Molecular Properties for Design Optimization (excluding physical properties like solubility/stability)

Beyond predicting biological activity, computational methods are crucial for optimizing the molecular properties of drug candidates to ensure they have favorable characteristics. For derivatives of this compound, the focus is on electronic and conformational properties that influence their interaction with biological targets.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., MP2) can provide detailed information about the electronic structure of a molecule. researchgate.net These calculations can be used to determine properties such as:

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution around the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This is valuable for understanding potential non-covalent interactions with a biological target. For this compound, the MEP would show a negative potential around the nitrogen atom of the pyridine ring and the oxygen of the isopropoxy group, and a positive potential around the amino group's hydrogens.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO can indicate the chemical reactivity and the ability of the molecule to participate in charge-transfer interactions. researchgate.net

Atomic Charges: Calculating the partial atomic charges can help in understanding the intramolecular charge distribution and the potential for electrostatic interactions.

Table 2: Predicted Molecular Properties of this compound from Hypothetical DFT Calculations
PropertyPredicted ValueSignificance
HOMO Energy-5.8 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-0.9 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.9 eVRelates to the chemical reactivity and stability of the molecule.
Dipole Moment2.1 DProvides insight into the overall polarity of the molecule.

By integrating these computational and theoretical approaches, researchers can rationally design and optimize derivatives of this compound, enhancing the probability of discovering novel and effective therapeutic agents.

Applications of 2 Propan 2 Yloxy Pyridin 3 Amine in Advanced Organic Synthesis

Role as a Key Intermediate in Heterocyclic Synthesis

The structural framework of 2-(Propan-2-yloxy)pyridin-3-amine makes it an invaluable precursor in the synthesis of various heterocyclic compounds. Heterocycles are cyclic compounds containing at least one atom other than carbon within their ring structure and are foundational to many areas of chemistry and biology. researchgate.netscribd.com

Formation of Fused Pyridine (B92270) Ring Systems

The presence of both an amino group and a pyridine nitrogen in this compound facilitates the construction of fused pyridine ring systems. These reactions often involve the nucleophilic nature of the amino group and the ability of the pyridine ring to undergo further functionalization and cyclization. For instance, reactions with bifunctional reagents can lead to the formation of new rings fused to the initial pyridine core. beilstein-journals.org One-pot reactions involving 2-aminopyridine (B139424) derivatives, such as the one described in the synthesis of pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines, illustrate how the amino group can participate in nucleophilic attack and subsequent cyclization to form complex fused systems. beilstein-journals.org

Precursor for Complex Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.com The amine functionality of this compound allows it to be a key component in various MCRs. For example, in reactions analogous to the Hantzsch dihydropyridine (B1217469) synthesis or other MCRs for synthesizing 2-aminopyridines, the amine can react with carbonyl compounds and other electrophiles to construct highly substituted pyridine rings in a single, atom-economical step. rsc.orgresearchgate.net The versatility of MCRs enables the generation of large libraries of diverse compounds for screening in drug discovery and materials science. rsc.org

Utilization in Catalyst and Ligand Design for Transition-Metal Catalysis

The field of transition-metal catalysis heavily relies on the design of sophisticated ligands that can tune the electronic and steric properties of a metal center, thereby controlling its catalytic activity and selectivity. Aminopyridine derivatives are of significant interest as ligands due to their flexible binding modes and the ability to modify their structure. vot.pl

This compound and its derivatives can act as ligands for various transition metals. vot.plmdpi.com The pyridine nitrogen and the exocyclic amino group can coordinate to a metal center in a bidentate fashion, forming a stable chelate ring. pvpcollegepatoda.org This chelation can enhance the stability and reactivity of the resulting metal complex. The isopropoxy group can also influence the steric environment around the metal center, which is crucial for controlling the selectivity of catalytic reactions such as olefin polymerization. mdpi.com The electronic properties of the ligand, and consequently the catalyst, can be fine-tuned by introducing different substituents on the pyridine ring. vot.pl

Building Block for Sophisticated Molecular Architectures

The construction of complex and well-defined molecular architectures is a cornerstone of supramolecular chemistry and materials science. mdpi.com The unique chemical functionalities of this compound make it a valuable building block for creating such structures. Its ability to participate in a variety of coupling and condensation reactions allows for its incorporation into larger, more complex molecular frameworks. researchgate.net

For instance, the amino group can be readily transformed into other functional groups, such as amides or Schiff bases, which can then be used in further synthetic steps to build larger molecules. semanticscholar.org The pyridine ring itself can be a part of more extended aromatic systems. These sophisticated architectures have potential applications in areas like molecular recognition, self-assembly, and the development of new materials with tailored properties. mdpi.comresearchgate.net

Application in the Synthesis of Agrochemical Research Compounds

Pyridine-based compounds are a significant class of agrochemicals, encompassing fungicides, insecticides, and herbicides. nih.gov The discovery and development of new agrochemicals often rely on the synthesis and screening of novel heterocyclic compounds. The structural motif of this compound makes it a relevant starting material for the synthesis of new potential agrochemical candidates.

The "Intermediate Derivatization Method" is a common strategy in agrochemical research, where known intermediates are chemically modified to create new derivatives with potentially improved biological activity. nih.gov this compound can serve as such an intermediate. Its functional groups allow for a wide range of derivatization reactions, leading to a library of new compounds that can be tested for their agrochemical properties.

Precursor in Pharmaceutical Intermediate Research (focus on synthetic methodology)

The synthesis of active pharmaceutical ingredients (APIs) often involves multiple steps and the use of specialized intermediates. coreyorganics.com Pyridine derivatives are common structural motifs in many pharmaceuticals. The chemical reactivity of this compound makes it a useful precursor in the development of synthetic methodologies for pharmaceutical intermediates.

Research in this area focuses on developing efficient and scalable synthetic routes to key molecular fragments that can be later incorporated into drug candidates. The amino group of this compound can be a key handle for introducing diversity into potential drug scaffolds through reactions like N-alkylation, N-arylation, or acylation. mdpi.com The development of novel synthetic methods using such versatile building blocks is crucial for streamlining the drug discovery and development process.

Mechanistic Biological and Medicinal Chemistry Research Involving 2 Propan 2 Yloxy Pyridin 3 Amine

Molecular Target Identification and Validation Studies

The biological effects of 2-(Propan-2-yloxy)pyridin-3-amine and its derivatives are rooted in their interactions with specific molecular targets, primarily enzymes and receptors. Understanding these interactions is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.

Enzyme Binding and Inhibition Mechanisms

Substituted pyridines are known to be versatile scaffolds for enzyme inhibitors. Research into related structures suggests that the pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor, facilitating binding within enzyme active sites. For instance, derivatives of 2-aminopyridine (B139424) have been investigated as inhibitors of various kinases, where the pyridine core mimics the hinge-binding motif of ATP.

While specific studies detailing the enzyme inhibition mechanisms of this compound itself are not extensively reported in publicly available literature, the broader class of aminopyridine derivatives has been shown to target enzymes like checkpoint kinase 1 (CHK1). nih.gov In these cases, the aminopyridine core forms crucial hydrogen bonds with the enzyme's hinge region. The isopropoxy group at the 2-position would be expected to occupy a nearby hydrophobic pocket, potentially enhancing binding affinity and selectivity compared to smaller substituents. The interaction would likely involve the pyridine nitrogen accepting a hydrogen bond from a hinge residue and the exocyclic amino group donating a hydrogen bond.

Receptor Interaction and Modulation Pathways

The aminopyridine scaffold is also prevalent in ligands for various G-protein coupled receptors (GPCRs). The specific substitution pattern of this compound influences its potential receptor interactions. For example, in studies of dual histamine (B1213489) H3 and sigma-1 receptor ligands, the pyridine ring is a common feature. nih.gov The nitrogen atom in the pyridine ring can be protonated, forming charge-assisted hydrogen bonds with receptor residues. nih.gov The nature and position of substituents on the pyridine ring are critical for determining receptor affinity and selectivity. The 2-isopropoxy group and the 3-amino group would play significant roles in defining the molecule's interaction profile with a given receptor, influencing its agonist or antagonist activity and modulating downstream signaling pathways.

Protein Binding Assays and Kinetics

The binding of this compound derivatives to target proteins is quantified using various biophysical assays. Techniques such as microfluidic assays are used to determine the inhibition constants (Ki) or IC50 values, which measure the concentration of the compound required to inhibit 50% of the target protein's activity. nih.gov These assays are fundamental in the early stages of drug discovery to rank compounds based on their potency.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis for Biological Efficacy

SAR and SPR analyses are cornerstones of medicinal chemistry, providing insights into how modifications to a chemical structure affect its biological activity and physicochemical properties.

Impact of Substituent Modifications on Target Binding

The biological activity of pyridine derivatives is highly sensitive to the nature and position of substituents on the pyridine ring. mdpi.com General SAR trends for related pyridine-containing compounds often reveal that:

Hydrogen Bonding Groups: The presence of groups capable of hydrogen bonding, such as -NH2 and oxygen-containing substituents, is often crucial for activity. mdpi.com

Lipophilicity: The introduction of lipophilic groups, like the isopropoxy group in this compound, can enhance binding to hydrophobic pockets within a target protein, often leading to increased potency.

Substituent Position: The relative positions of substituents are critical. For instance, moving a substituent from one position to another on the pyridine ring can drastically alter binding affinity and selectivity due to the specific topology of the target's binding site.

In studies on CHK1 inhibitors, replacing a smaller alkoxy side chain with bulkier groups on the aminopyrazine core (a related scaffold) was explored to optimize potency and metabolic stability. nih.gov Similarly, for this compound, modifications to the isopropoxy group (e.g., changing its size or branching) or the amino group (e.g., alkylation or acylation) would be expected to have a profound impact on its biological activity.

Table 1: Predicted Impact of Substituent Modifications on Target Binding

Modification SiteType of ModificationPredicted Impact on BindingRationale
2-Isopropoxy Group Increase alkyl chain lengthPotentially increase or decrease affinityMay improve hydrophobic interactions but could introduce steric hindrance.
Introduce cyclic substituentsMay increase rigidity and affinityConformationally constrained analogs can better fit a specific binding pocket.
3-Amino Group Mono- or di-alkylationLikely decrease affinity for targets requiring a primary amineMay disrupt critical hydrogen bond donor interactions.
AcylationLikely decrease affinityThe resulting amide may have different electronic and steric properties.
Pyridine Ring Substitution at other positionsCould modulate electronic properties and provide additional interaction pointsIntroduction of electron-withdrawing or -donating groups can alter the pKa of the pyridine nitrogen.

Stereochemical Influence on Biological Interactions

While this compound itself is achiral, the introduction of chiral centers through modification of its substituents can have a significant impact on biological activity. Biological macromolecules, such as enzymes and receptors, are chiral, and they often exhibit stereoselective binding with their ligands.

For example, in the development of CHK1 inhibitors, a chiral aminopropoxy side chain was utilized. nih.gov The (R)-enantiomer was found to be more potent than the (S)-enantiomer, highlighting the importance of stereochemistry for optimal interaction with the target enzyme. This stereochemical preference arises from the specific three-dimensional arrangement of amino acids in the binding site, which creates a chiral environment that preferentially accommodates one enantiomer over the other. Therefore, if chiral modifications were to be made to the this compound scaffold, it would be essential to resolve the enantiomers and evaluate their biological activity separately to identify the more active stereoisomer.

Biochemical Pathway Investigations and Mechanistic Elucidation

While direct research into the biochemical and mechanistic pathways of this compound is limited, the broader class of aminopyridine derivatives has been the subject of extensive study. These investigations provide a foundational understanding of the potential biological activities of this compound.

Influence on Cellular Processes at a Molecular Level

The influence of aminopyridine derivatives on cellular processes is diverse. For instance, the related compound 3-(benzyloxy)pyridin-2-amine has been identified as an inhibitor of mitogen-activated protein kinase 14 (MAPK14) and leukotriene A-4 hydrolase. drugbank.com These enzymes are key players in inflammatory and immune responses, suggesting that this compound could potentially modulate similar pathways. The structural similarity to other biologically active amines suggests that it could interact with various receptors and enzymes, making it a valuable compound in drug design and development. chemicalbook.com

Disruption of Specific Biochemical Cascades

The disruption of specific biochemical cascades is a hallmark of many therapeutic agents. For example, derivatives of 3-(pyridin-2-yl)propan-1-amine (B102883) have been investigated as inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are critical for cell cycle regulation and are targets in cancer therapy. This suggests that this compound and its analogs could potentially be explored for their effects on cell proliferation and division by targeting similar kinase cascades. The general mechanism of action for related compounds involves the amine group forming hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions, influencing enzyme activity and receptor binding.

Design and Synthesis of Bioactive Analogs for Mechanistic Probing

The synthesis of analogs is a crucial step in understanding the structure-activity relationship (SAR) of a lead compound. While specific synthetic schemes for analogs of this compound for mechanistic probing are not widely reported, general methods for the synthesis of related aminopyridines can be informative.

The synthesis of aryl amines from 3-alkynyl-2-pyrones and various amines has been described, offering a potential route to a variety of substituted aminopyridines. nih.gov This method involves the selective opening of the pyrone ring by secondary amines, followed by decarboxylation and rearrangement. nih.gov Another common approach is reductive amination, where an aldehyde or ketone is reacted with an amine to form an imine, which is then reduced to the desired amine. masterorganicchemistry.com

For example, the synthesis of 2-(propan-2-yloxy)pyridine-3-carboxylic acid, a related compound, is typically achieved by reacting pyridine-3-carboxylic acid with isopropanol. This highlights a potential synthetic handle for creating analogs by varying the alcohol used in the reaction.

A variety of substituted pyridine derivatives have been synthesized to explore their biological activities. These include propargyl pyridinyl ethers designed as potential cytochrome P450 inhibitors and various Mannich bases of pyrol-pyridine with antimicrobial properties. nih.govmdpi.com

Below is a table of related pyridine compounds and their observed or potential biological activities, which could guide the design of analogs of this compound.

CompoundPotential or Observed Biological ActivityReference
3-(Benzyloxy)pyridin-2-amineInhibitor of MAPK14 and leukotriene A-4 hydrolase drugbank.com
3-(Pyridin-2-yl)propan-1-amine derivativesInhibition of MPS1 and Aurora kinases
2-(Propan-2-yloxy)pyridine-3-carboxylic acidAnti-inflammatory and analgesic properties
Propargyl pyridinyl ethersCytochrome P450 inhibition nih.gov
Mannich bases of pyrol-pyridineAntimicrobial activity mdpi.com

Computational Approaches in Biological Target Prediction and Binding Mode Analysis (e.g., Molecular Docking)

In the absence of extensive experimental data, computational methods such as molecular docking can provide valuable insights into the potential biological targets and binding modes of this compound.

Molecular docking studies on related compounds have been performed to predict their interaction with biological targets. For instance, docking studies of 3-methoxy flavone (B191248) derivatives on estrogen receptor-α (ER-α) and epidermal growth factor receptor (EGFR) have been used to guide the design of anti-breast cancer agents. nih.gov The general approach involves creating a 3D model of the ligand and docking it into the binding site of a target protein to predict the binding affinity and orientation.

For this compound, a similar computational approach could be employed. The predicted physicochemical properties of a related compound, 4-(propan-2-yloxy)pyridin-3-amine dihydrochloride, include a predicted XlogP of 0.9, which provides an indication of its lipophilicity and potential to cross cell membranes. uni.lu

The predicted collision cross-section (CCS) values for the [M+H]+ adduct of 4-(propan-2-yloxy)pyridin-3-amine have also been calculated, which can be useful in analytical studies. uni.lu

A hypothetical molecular docking workflow for this compound could involve:

Building a 3D model of the molecule.

Identifying potential biological targets based on the activities of related compounds (e.g., kinases, inflammatory enzymes).

Performing docking simulations of the compound into the active sites of these targets.

Analyzing the predicted binding energies and interactions to prioritize experimental testing.

While specific computational studies on this compound are not yet available in the public domain, the methodologies are well-established and could be readily applied to this compound to accelerate the discovery of its biological function.

Future Research Directions and Emerging Paradigms

Novel Synthetic Methodologies and Green Chemistry Enhancements

The synthesis of pyridine (B92270) derivatives is undergoing a green revolution, with a strong emphasis on developing environmentally benign and efficient methods. nih.govresearchgate.net Future research will likely focus on multicomponent, one-pot reactions that minimize waste and energy consumption. nih.govresearchgate.netresearcher.life Microwave-assisted synthesis, for instance, has already demonstrated significant advantages in producing novel pyridine derivatives, offering excellent yields, high purity, and drastically reduced reaction times (from hours to minutes) compared to conventional heating methods. nih.govacs.org

The development of novel, recyclable, and green catalysts is another critical area of research. researchgate.netnih.gov These catalysts, working under mild conditions, will be instrumental in the sustainable production of pyridines. nih.gov The use of environmentally friendly solvents, or even solvent-free conditions, is also a key aspect of this green chemistry approach. nih.govresearchgate.netresearcher.life

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the three-dimensional structure of 2-(propan-2-yloxy)pyridin-3-amine and its analogs is crucial for elucidating their function. Advanced spectroscopic techniques are indispensable for this purpose. While one-dimensional Nuclear Magnetic Resonance (NMR) is a foundational tool, two-dimensional (2D) NMR techniques like COSY and HSQC provide much deeper insights into molecular connectivity and spatial relationships, which is especially valuable for complex molecules where signals may overlap in 1D spectra. libretexts.orgharvard.edu

High-resolution mass spectrometry (HRMS) is essential for confirming molecular formulas with high accuracy. mdpi.com Furthermore, single-crystal X-ray crystallography provides the definitive solid-state structure of these compounds, offering unambiguous proof of their chemical constitution and conformation. mdpi.com The combined application of these techniques will continue to be vital for the unequivocal characterization of novel pyridine derivatives. mdpi.commdpi.com

Integration of Machine Learning and AI in Compound Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of new pyridine-based compounds. bohrium.comacs.org These computational tools can predict a wide range of molecular properties, including thermodynamic stability, reactivity, and biological activity, thus accelerating the identification of promising candidates. researchgate.netresearchgate.net

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, optimized using techniques like multiple linear regressions and genetic algorithms, are being developed to establish correlations between the chemical structures of pyridine derivatives and their properties. researchgate.net For example, ML models have been successfully used to predict the adsorption capacity of pyridine-based polymers, leading to the design of highly efficient materials for environmental remediation. nih.gov Generative models, guided by deep reinforcement learning, can even propose novel chemical structures with desired properties, opening up new avenues for de novo molecular design. acs.org

Exploration of New Chemical Transformations and Reactivity Profiles

The pyridine ring is a versatile scaffold that can undergo a wide array of chemical transformations. mdpi.com Future research will undoubtedly uncover new reactions and reactivity profiles for this compound and related compounds. This includes the exploration of novel annulation strategies to construct complex polysubstituted pyridines from simple precursors. mdpi.com

Understanding the reactivity of different functional groups on the pyridine core is also a key area of investigation. For instance, the development of probes to study the reactivity of specific amino acid residues in proteins can be adapted to understand the interactions of pyridine derivatives in biological systems. scispace.comnih.gov The ability to selectively modify the pyridine scaffold will enable the synthesis of diverse libraries of compounds for screening and optimization. nih.gov

Deepening Mechanistic Understanding of Biological Interactions and Target Specificity

A fundamental goal in medicinal chemistry is to understand how a small molecule interacts with its biological targets to elicit a specific physiological response. For pyridine derivatives, this involves identifying the specific proteins they bind to and elucidating the molecular details of these interactions. nih.govnih.govcriver.com

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodConditionsYieldKey Reference
Microwave-assistedSnCl₂·2H₂O, EtOAc, RT, 18 h93%
Suzuki-Miyaura couplingPd catalyst, KOH, toluene, reflux30-70%

How can spectroscopic and crystallographic data be integrated to resolve structural ambiguities in this compound derivatives?

Advanced Research Question

  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve bond angles and torsional strain caused by the isopropoxy group. Contradictions in NMR data (e.g., unexpected splitting) can be validated against crystallographic coordinates .
  • Multi-technique validation : Combine ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) with density functional theory (DFT) calculations to confirm electronic effects of substituents .

What computational strategies are effective in predicting the reactivity and electronic properties of this compound?

Advanced Research Question

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. The isopropoxy group increases electron density at the pyridine ring’s 2-position, as shown by Mulliken charge distribution .
  • Molecular docking : Screen against biological targets (e.g., kinases) to hypothesize binding modes. Compare with analogs like 5-(benzyloxy)pyridin-3-amine, where substituents modulate receptor affinity .

How can researchers optimize reaction conditions to mitigate low yields in the synthesis of halogenated derivatives?

Basic Research Question

  • Catalyst screening : Palladium/copper catalysts improve coupling efficiency in halogenated intermediates. For example, KOH-mediated reactions with arylboronic acids enhance regioselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, while microwave irradiation reduces side-product formation .

What are the structure-activity relationship (SAR) trends observed in pyridin-3-amine derivatives, and how can they guide drug discovery?

Advanced Research Question

  • Substituent effects : Ethoxy/methoxy groups at position 2 enhance antimicrobial activity, while halogenation (e.g., Cl, Br) improves metabolic stability. Compare with 4-(2,2,2-trifluoroethoxy)pyridin-3-amine, where the CF₃ group increases lipophilicity and target affinity .
  • Bioisosteric replacement : Replace the isopropoxy group with benzyloxy or trifluoroethoxy to modulate pharmacokinetic properties .

Q. Table 2: SAR of Pyridin-3-amine Derivatives

CompoundSubstituentBiological Activity
This compoundIsopropoxyAntimicrobial (hypothesized)
5-(Benzyloxy)pyridin-3-amineBenzyloxyEnzyme inhibition
4-Iodoisoxazolo[5,4-b]pyridin-3-amineIodo + fused ringAnticancer

How can crystallographic data contradictions (e.g., disorder in the isopropoxy group) be addressed during refinement?

Advanced Research Question

  • SHELX refinement : Apply restraints to disordered atoms and validate against displacement parameters. Use the SQUEEZE algorithm to model solvent-accessible voids .
  • Cross-validation : Compare anisotropic displacement parameters (ADPs) with temperature factors in analogous structures (e.g., 2-(2-bromophenoxy)aniline) to identify systematic errors .

What are the challenges in scaling up laboratory-scale synthesis of this compound for preclinical studies?

Basic Research Question

  • Purification : Column chromatography on silica gel is effective for small batches, but impractical for large-scale production. Switch to recrystallization or continuous flow reactors .
  • Catalyst recovery : Immobilize Pd catalysts on magnetic nanoparticles to reduce costs and environmental impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.